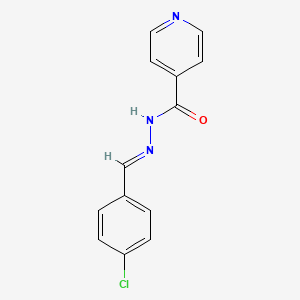

N'-(4-chlorobenzylidene)isonicotinohydrazide

説明

特性

CAS番号 |

1042157-24-3 |

|---|---|

分子式 |

C13H10ClN3O |

分子量 |

259.69 g/mol |

IUPAC名 |

N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |

InChIキー |

AMDRLZATAWMLKJ-CXUHLZMHSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Cl |

正規SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

N’-(4-chlorobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between isoniazid and 4-chlorobenzaldehyde. The reaction typically involves mixing equimolar amounts of isoniazid and 4-chlorobenzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-chlorobenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

N’-(4-chlorobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It can react with different aldehydes and ketones to form hydrazone derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

科学的研究の応用

Antimicrobial Activity

N'-(4-chlorobenzylidene)isonicotinohydrazide has been extensively studied for its antimicrobial properties. Research indicates that this compound exhibits effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

- Method : Agar well diffusion method.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 30-35 μg/mL against E. coli and significant activity against other Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 30-35 |

| Staphylococcus aureus | 32 |

Antitubercular Activity

The compound has shown promising results in the treatment of tuberculosis, particularly against Mycobacterium tuberculosis, the causative agent of the disease.

Case Study: Antitubercular Screening

- Method : Microplate Alamar blue assay (MABA).

- Findings : this compound exhibited potent activity with an MIC of 4 μg/mL against M. tuberculosis .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 4 |

Anticancer Properties

This compound has also been investigated for its anticancer potential, showing cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 0.011 to 0.083 µM, indicating strong cytotoxicity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| SW620 | 0.56 |

| PC-3 | 0.56 |

| NCI-H23 | 0.083 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects.

Case Study: Anti-inflammatory Assessment

- Method : Evaluation of cytokine levels in LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Metal Complexation Studies

This compound can form bivalent metal complexes, which enhance its biological activity and stability.

Case Study: Synthesis and Characterization

作用機序

The mechanism of action of N’-(4-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticonvulsant activity may be due to its interaction with gamma-aminobutyric acid (GABA) receptors .

類似化合物との比較

Enzyme Inhibition Activity

N'-(4-Chlorobenzylidene)isonicotinohydrazide (Compound 3a/1b) exhibits selective inhibition against calf intestinal alkaline phosphatase (CIAP), with superior potency compared to derivatives bearing methoxy or hydroxy groups. For example:

- 3a : IC₅₀ = 0.42 µM (CIAP) .

- (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g): IC₅₀ = 0.18 µM (bovine tissue-non-specific alkaline phosphatase, TNAP) .

- (E)-N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide: Shows weaker inhibition due to electron-donating dimethylamino groups .

Table 1: Alkaline Phosphatase Inhibition by Substituted Isonicotinohydrazides

| Compound | Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 3a (4-Cl) | 4-Chlorophenyl | CIAP | 0.42 |

| 3g (4-OH-3-OCH₃) | 4-Hydroxy-3-methoxyphenyl | TNAP | 0.18 |

| 3j (4-F) | 4-Fluorophenyl | Human ecto-5'-nucleotidase | 1.2 |

The 4-chloro substituent enhances activity against CIAP, likely due to its electron-withdrawing nature, which stabilizes the hydrazone linkage and improves target binding . In contrast, hydroxy-methoxy substituents (e.g., 3g) favor TNAP inhibition, suggesting enzyme-specific pharmacophore requirements .

Antimicrobial Activity

While this compound exhibits moderate antibacterial activity (MIC = 0.31 µg/mL against E. coli and S. aureus), derivatives with oxygen-rich substituents (e.g., methoxy, hydroxy) show enhanced efficacy:

- (E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide (2e): MIC = 0.15 µg/mL against Candida albicans .

- (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g): MIC = 0.10 µg/mL against Aspergillus niger .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| 3a (4-Cl) | 4-Chlorophenyl | 0.31 |

| 2e (3,4-OCH₃) | 3,4-Dimethoxyphenyl | 0.15 |

| 2g (4-OH-3-OCH₃) | 4-Hydroxy-3-methoxyphenyl | 0.10 |

The chloro group contributes to broad-spectrum activity, but polar substituents (e.g., hydroxy, methoxy) improve fungal targeting through hydrogen bonding with microbial enzymes .

Physicochemical Properties

- Melting Point: Varies significantly with substituents and polymorphism. For example: 3a (polymorph, orthorhombic): 105–107°C . 1b (monoclinic): 192–194°C .

- Solubility : The orthorhombic polymorph exhibits improved aqueous solubility due to hydrogen bonding with water molecules (O–H⋯O and N–H⋯O interactions) .

Table 3: Physical Properties of Derivatives

| Compound | Substituent | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| 3a (4-Cl) | 4-Chlorophenyl | 105–107 / 192–194 | 1.2 (orthorhombic) |

| 3g (4-OH-3-OCH₃) | 4-Hydroxy-3-methoxyphenyl | 168–170 | 0.8 |

| 1f (4-F) | 4-Fluorophenyl | 182–184 | 1.5 |

Anticorrosion Properties

This compound and related Schiff bases demonstrate corrosion inhibition efficiencies of 78.5–94.7% on mild steel in acidic media. The chloro substituent elevates the HOMO energy (EHOMO = -5.2 eV), enhancing electron donation to metal surfaces .

Structural and Crystallographic Insights

- Dihedral Angles : The pyridine and 4-chlorophenyl rings in 3a form a dihedral angle of 18.0° , facilitating planar molecular conformations that enhance enzyme binding .

- Hydrogen Bonding : In the orthorhombic polymorph, intermolecular N–H⋯O and O–H⋯N bonds create a 2D network, improving crystallinity .

生物活性

N'-(4-chlorobenzylidene)isonicotinohydrazide, a derivative of isonicotinohydrazide, has garnered attention for its diverse biological activities, particularly in antimicrobial and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Synthesis and Chemical Structure

This compound is synthesized through the condensation reaction of 4-chlorobenzaldehyde with isonicotinohydrazide. The resulting Schiff base exhibits unique structural properties that contribute to its biological efficacy. The molecular formula is CHClNO, and it features an imine functional group (-C=N-) which is crucial for its pharmacological properties.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens:

- Mycobacterium tuberculosis : The compound has shown significant activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) reported as low as 12.5 µg/mL . This positions it as a potential candidate for further development in tuberculosis treatment.

- Gram-positive and Gram-negative Bacteria : It has also been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

2. Enzyme Inhibition

This compound serves as an inhibitor of several key enzymes:

- Alkaline Phosphatase : Research indicates that this compound acts as a potent inhibitor of calf intestinal alkaline phosphatase (c-IAP), which is implicated in various diseases including cancers .

- Ecto-5'-nucleotidases : It exhibits inhibitory effects on human and rat ecto-5'-nucleotidases, which are involved in nucleotide metabolism and have roles in cancer progression .

Case Study 1: Antitubercular Activity

A study conducted on various hydrazone derivatives highlighted this compound's effectiveness against M. tuberculosis, showcasing its potential as an antitubercular agent. The study utilized the microplate Alamar blue assay (MABA) for evaluation, confirming its low MIC values compared to standard treatments .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was identified as the most potent inhibitor among a series of synthesized derivatives against c-IAP. Computational modeling provided insights into the binding interactions between the compound and the enzyme active sites .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 12.5 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Table 2: Enzyme Inhibition Potency

Q & A

Q. Basic

- IR : Confirms hydrazone formation (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹).

- UV-Vis : Monitors π→π* and n→π* transitions (200–400 nm).

- NMR : 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazinic NH (δ ~11 ppm).

- Fluorescence : Used if extended conjugation enables emission properties .

How do solvent polarity and substituents influence synthesis and bioactivity?

Q. Advanced

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions. Ethanol balances solubility and purity.

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzaldehyde moiety stabilize the hydrazone and enhance bioactivity. Substituent positioning (para vs. ortho) alters steric and electronic interactions, quantified via Hammett constants .

What computational approaches model its electronic structure and reactivity?

Q. Advanced

- DFT (B3LYP/6-311G )**: Optimizes geometry, calculates HOMO-LUMO gaps (charge transfer potential), and Fukui indices (nucleophilic/electrophilic sites).

- Molecular Dynamics (MD) : Simulates adsorption on metal surfaces (e.g., Fe(110)) to study corrosion inhibition.

- Density-Functional Tight Binding (DFTB) : Efficiently models inhibitor-metal interactions in acidic environments .

How does it function as a corrosion inhibitor for N80 carbon steel?

Q. Advanced

- Mechanism : Adsorbs via heteroatoms (N, O) and aromatic π-electrons, forming a protective layer. Efficiency (~90% at 500 ppm) is quantified via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP).

- Surface analysis : SEM/AFM reveal reduced pitting; XPS confirms inhibitor-metal bonding.

- Thermodynamics : Adsorption follows Langmuir isotherm, with Gibbs free energy (ΔG°ads) indicating chemisorption .

What is its coordination behavior with lanthanides and transition metals?

Q. Advanced

- Stoichiometry : Forms 1:1 or 1:2 (metal:ligand) complexes, confirmed by Job’s plot and molar conductance.

- Stability constants : Determined via pH-metric titrations (Irving-Rossotti method).

- Structural motifs : Octahedral geometry for lanthanides (e.g., La³+), with coordination via hydrazone N and phenolic O (if present) .

How is molecular docking applied to study its antitubercular activity?

Q. Advanced

- Targets : Docked into Mycobacterium tuberculosis enoyl-ACP reductase (InhA) using AutoDock Vina.

- ADMET profiling : Predicts bioavailability (Lipinski’s rule), toxicity (ProTox-II), and metabolic stability.

- Validation : IC50 values from microplate alamarBlue assay correlate with docking scores .

What role do Hirshfeld surfaces play in analyzing intermolecular interactions?

Advanced

Hirshfeld surfaces (CrystalExplorer) map close contacts (e.g., H∙∙∙Cl, C∙∙∙C). Fingerprint plots quantify interaction contributions:

- H∙∙∙H (50–60%), H∙∙∙Cl/Cl∙∙∙H (15–20%), π∙∙∙π (5–10%).

These analyses explain crystal packing and stability .

How are mechanochemical methods used in synthesizing its metal-organic frameworks (MOFs)?

Q. Advanced

- Grinding synthesis : Cd(II)-based MOFs are prepared via solvent-free mechanochemical grinding, yielding 2D frameworks with dual ligands (e.g., 5-hydroxyisophthalic acid).

- Characterization : PXRD confirms phase purity; BET analysis measures CO2 adsorption capacity (~2.5 mmol/g at 1 bar).

- Applications : MOFs show selective dye adsorption (e.g., methylene blue) via π-π and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。